(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Overview
Description
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a BOC (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using BOC anhydride in the presence of a base such as triethylamine.
Hydroxymethylation: The protected pyrrolidine undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The BOC group protects the amino functionality during synthetic transformations, which can later be removed to reveal the free amine. The hydroxymethyl group can participate in various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride: Similar structure but lacks the BOC protecting group.
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Contains different functional groups but shares the pyrrolidine core.
Uniqueness
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is unique due to the presence of both the BOC protecting group and the hydroxymethyl group, which provide versatility in synthetic applications. The chiral nature of the compound also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-KZYPOYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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